N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core. This structure is substituted at position 1 with a sulfanyl acetamide group and at the nitrogen atom with a 2-(4-methoxyphenyl)ethyl moiety. Spectral characterization (e.g., IR and NMR) of similar triazole derivatives confirms the absence of C=O vibrations in cyclized products, supporting the structural integrity of the triazolobenzothiazole system .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-25-14-8-6-13(7-9-14)10-11-20-17(24)12-26-18-21-22-19-23(18)15-4-2-3-5-16(15)27-19/h2-9H,10-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMJUKRESRAROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it could potentially interact with multiple pathways, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Its effects would depend on its specific targets and the biochemical pathways it impacts.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 398.5 g/mol. Its structure incorporates a methoxyphenyl group, a triazole moiety, and a benzothiazole unit, which contribute to its pharmacological properties.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies have demonstrated its effectiveness against leukemia, non-small cell lung cancer, colon cancer, and breast cancer cells. For example, derivatives of related compounds have been tested against 60 different cancer cell lines at the National Cancer Institute, revealing significant antitumor activity .
- Antimicrobial Properties : Similar compounds within the triazole and benzothiazole classes have been noted for their antimicrobial effects. The mechanism often involves the inhibition of specific bacterial enzymes or disruption of cell wall synthesis .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as carbonic anhydrase and cholinesterase. This suggests potential applications in treating conditions like glaucoma and Alzheimer's disease .
The biological activity of this compound can be attributed to its structural features which allow for interaction with multiple biological targets:
- Triazole Ring : This moiety is known to participate in hydrogen bonding and π-stacking interactions with biological macromolecules.
- Benzothiazole Unit : It enhances lipophilicity and facilitates membrane permeability, thus improving bioavailability.
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives related to this compound:
- Antitumor Activity Assessment : A study synthesized 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. These were tested against various cancer cell lines using the sulforhodamine B assay. Results indicated that modifications in the side chains significantly affected antitumor potency .
- Antimicrobial Evaluation : Research on triazole derivatives revealed their efficacy against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis highlighted that specific substitutions on the phenyl ring enhanced antimicrobial activity .
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and benzothiazole structures exhibit promising anticancer properties. Specifically, derivatives of triazolo-benzothiazoles have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study highlighted the synthesis of triazolo-benzothiazole derivatives that demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549). These compounds were found to inhibit cell proliferation effectively and induce apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the benzothiazole moiety is particularly noted for enhancing antimicrobial effectiveness.
- Case Study : In vitro studies revealed that N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong bactericidal effects compared to standard antibiotics .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting key enzymes involved in disease processes.
- Case Study : Research demonstrated that this compound acts as an inhibitor of carbonic anhydrase and cholinesterase enzymes. These enzymes are crucial in various physiological processes and targeting them can lead to therapeutic benefits in conditions such as glaucoma and Alzheimer’s disease .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that include cyclization reactions to form the triazole ring followed by functionalization to introduce the benzothiazole moiety.
| Synthetic Method | Description |
|---|---|
| Cyclization | Formation of the triazole ring from hydrazine derivatives with appropriate electrophiles. |
| Functionalization | Introduction of the benzothiazole group via nucleophilic substitution reactions. |
Comparison with Similar Compounds
Structural Analog: N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide
This analog shares the triazolobenzothiazole core and sulfanyl acetamide side chain but differs in the substituent on the nitrogen atom (2-methylphenyl vs. 4-methoxyphenylethyl). Key distinctions include:
- Electronic Effects : The methyl group is electron-neutral, while the methoxy group is electron-donating. This may influence interactions with biological targets or solubility in polar solvents.
Heterocyclic Core Variations: 1,3,4-Thiadiazole Derivatives
Compounds like N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide () replace the triazolobenzothiazole core with a 1,3,4-thiadiazole. Key differences:
Substituent-Driven Functional Differences
- Sulfanyl Acetamide Group : Present in both the target compound and analogs, this group may act as a pharmacophore. Its sulfur atom can participate in hydrogen bonding or redox interactions.
- Halogen vs. Methoxy Substituents : Compounds in (e.g., halogenated phenylsulfonyl derivatives) exhibit altered electronic profiles compared to the methoxy group, affecting reactivity and metabolic stability .
Research Implications and Gaps
- Synthetic Optimization : highlights the role of tautomerism in triazole stability , suggesting that the target compound’s tautomeric form should be confirmed via spectral analysis.
- Solubility and Pharmacokinetics : The methoxy group may enhance aqueous solubility compared to halogenated or methylated analogs, but comparative solubility studies are lacking.
Q & A
Q. What are the critical steps for synthesizing N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
Formation of the triazolo-benzothiazole core : Achieved via cyclization of substituted thiosemicarbazides under acidic conditions .
Introduction of the sulfanyl-acetamide moiety : Thiol-ene "click" chemistry or nucleophilic substitution reactions are employed, often requiring copper(I) catalysts .
Q. Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.9 ppm for benzothiazole/triazole rings) and methoxy groups (δ ~3.8 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and quaternary carbons in heterocycles .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₂₁H₂₀N₅O₂S₂: 454.1054) .
- IR Spectroscopy : Detect C=O stretch (~1650 cm⁻¹) and S-H/N-H vibrations .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved for this compound?
Methodological Answer: Contradictions may arise from:
- Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic instability : Perform microsomal stability studies (e.g., liver microsomes + NADPH) to assess half-life differences .
- Off-target effects : Use CRISPR-based target validation or competitive binding assays (e.g., SPR) to confirm specificity .
Example : If conflicting IC₅₀ values are reported for kinase inhibition, re-test under uniform pH (7.4) and temperature (37°C) with ATP levels adjusted to physiological relevance (1 mM) .
Q. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?
Methodological Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the phenethyl moiety to enhance solubility without disrupting triazole-benzothiazole binding .
- Metabolic blocking : Fluorinate the methoxyphenyl group (e.g., replace -OCH₃ with -OCF₃) to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask the acetamide as an ester (hydrolyzable in vivo) to improve oral bioavailability .
Validation : - LogP measurements (target <3.5) via shake-flask method .
- Plasma stability assays (e.g., 90% remaining after 2 hours in rat plasma) .
Q. How can computational methods aid in elucidating structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., benzothiazole stacking in kinase ATP pockets) .
- QSAR modeling : Train models on analogues (e.g., triazolo-benzothiazoles with varying substituents) to predict IC₅₀ values .
- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) in explicit solvent (TIP3P water) .
Case Study : A methyl group at the triazole 3-position (as in ) increased potency by 10-fold due to hydrophobic pocket occupancy .
Q. What are common pitfalls in interpreting spectral data for this compound?
Methodological Answer:
- Overlapping NMR signals : Use 2D techniques (HSQC, HMBC) to resolve aromatic proton assignments near δ 7.5–8.0 ppm .
- Mass spectrometry adducts : Identify sodium/potassium adducts ([M+Na]⁺) to avoid misassignment of molecular ions .
- Impurity misidentification : Compare HPLC retention times with synthetic intermediates (e.g., unreacted thiol precursors) .
Q. How to design experiments to probe the compound’s mechanism of action?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein melting temperature shifts .
- Kinase profiling panels : Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-targets .
- CRISPR knockout models : Validate target dependency in cell lines lacking the putative target gene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
